molecular formula C3H3BClNO2S B2720328 (2-Chlorothiazol-5-yl)boronic acid CAS No. 2377607-88-8

(2-Chlorothiazol-5-yl)boronic acid

Cat. No.: B2720328
CAS No.: 2377607-88-8
M. Wt: 163.38
InChI Key: UTPPHYDFRDZYRQ-UHFFFAOYSA-N
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Description

(2-Chlorothiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C3H3BClNO2S. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorothiazol-5-yl)boronic acid typically involves the reaction of 2-chlorothiazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 2-chlorothiazole using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Thiazoles: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorothiazol-5-yl)boronic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that other boronic acids may not .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPHYDFRDZYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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